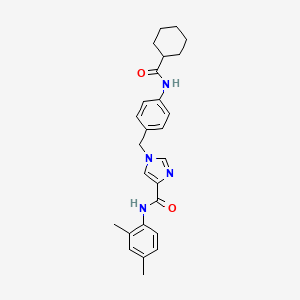

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-[[4-(cyclohexanecarbonylamino)phenyl]methyl]-N-(2,4-dimethylphenyl)imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H30N4O2/c1-18-8-13-23(19(2)14-18)29-26(32)24-16-30(17-27-24)15-20-9-11-22(12-10-20)28-25(31)21-6-4-3-5-7-21/h8-14,16-17,21H,3-7,15H2,1-2H3,(H,28,31)(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQXAWNKSNMCWDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4CCCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H30N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the imidazole ring, the introduction of the benzyl group, and the attachment of the cyclohexanecarboxamido and dimethylphenyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of imidazole compounds exhibit significant activity against various cancer cell lines. For instance, the introduction of cyclohexanecarboxamide moieties has been shown to enhance the selectivity and potency of these compounds against specific tumor types.

Case Study : A study conducted on multicellular spheroids demonstrated the effectiveness of imidazole derivatives in inhibiting cancer cell proliferation. The compound was screened alongside a library of drugs, revealing promising results in reducing tumor growth through apoptosis induction .

Inhibition of Kinase Activity

The compound's structure suggests that it may act as a kinase inhibitor. Kinases play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in cancer and other diseases.

Research Findings : A related study explored the synthesis of benzamide derivatives with kinase inhibitory properties, suggesting that modifications to the imidazole core could yield compounds with enhanced efficacy against specific kinases involved in cancer progression .

Anti-inflammatory Properties

Another significant application is in the realm of anti-inflammatory research. Compounds similar to 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide have been investigated for their ability to modulate inflammatory responses.

Mechanism Insights : Research indicates that such compounds can inhibit pro-inflammatory cytokines and signaling pathways, potentially offering therapeutic avenues for conditions like rheumatoid arthritis and other inflammatory diseases .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Functional Comparisons

*Predicted based on structural analogs.

Key Observations:

Core Structure Differences: The target compound’s imidazole-4-carboxamide core contrasts with benzimidazole derivatives (e.g., ). Imidazole derivatives, however, may offer greater synthetic flexibility and reduced steric hindrance .

Substituent Impact: Cyclohexanecarboxamido vs. 3-Methylbenzamido: The cyclohexane group in the target compound likely increases lipophilicity (logP ~3.5 predicted) compared to the aromatic 3-methylbenzamido group (logP ~2.8), influencing blood-brain barrier penetration . Amino vs. Carboxamido: The 4-aminobenzyl analog (CAS 1351843-64-5) has higher aqueous solubility (amine group) but reduced metabolic stability due to susceptibility to oxidative deamination .

Key Observations:

- Reductive Cyclization : Sodium dithionite (Na2S2O4) in DMSO is a highly efficient reductive agent for benzimidazole synthesis, achieving yields >70% . Similar methods may apply to imidazole derivatives but require optimization.

- Amide Coupling : The target compound’s cyclohexanecarboxamido group likely necessitates carbodiimide-mediated coupling (e.g., EDC/HCl), a common step in carboxamide synthesis .

Pharmacological and Physicochemical Properties

- Lipophilicity : The cyclohexane group in the target compound enhances membrane permeability but may reduce solubility (clogP ~3.5 vs. ~2.5 for benzimidazole analogs) .

- Hydrogen Bonding: The carboxamide group in all analogs serves as a dual H-bond donor/acceptor, critical for target engagement (e.g., kinase inhibition) .

- Metabolic Stability : Bulky substituents (e.g., cyclohexane) may slow cytochrome P450-mediated oxidation compared to smaller groups (e.g., methylbenzamido) .

Biological Activity

The compound 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide is a novel imidazole derivative that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Imidazole ring : A five-membered ring containing two nitrogen atoms.

- Benzyl group : Contributes to the lipophilicity and potential receptor interactions.

- Cyclohexanecarboxamide moiety : Imparts structural rigidity and may enhance binding affinity to biological targets.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : Preliminary studies suggest that the compound may inhibit key enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation and survival.

- Receptor Modulation : The imidazole structure allows for modulation of GABA receptors and other neurotransmitter systems, which could lead to neuroprotective effects .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Case Studies and Research Findings

- Antitumor Activity : In vitro studies have shown that the compound significantly inhibits the growth of breast cancer cells through apoptosis induction. The IC50 values were reported in the low micromolar range, indicating potent activity .

- Mechanistic Insights : A study investigating the mechanism revealed that the compound downregulates key signaling pathways associated with cell survival, including the PI3K/Akt pathway. This downregulation correlates with increased apoptosis in treated cells .

- Neuroprotection : In a model of oxidative stress, the compound was found to protect neuronal cells from damage by enhancing GABAergic signaling. This effect was linked to increased levels of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-(4-(cyclohexanecarboxamido)benzyl)-N-(2,4-dimethylphenyl)-1H-imidazole-4-carboxamide, and how can yield be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including condensation of cyclohexanecarboxamide derivatives with imidazole precursors. For example, analogous compounds (e.g., imidazole-4-carboxamides) are synthesized via coupling reactions using activating agents like EDCI/HOBt. Solvent systems such as acetone/hexane/ethyl acetate (1:4:2) are critical for purification, with silica gel TLC monitoring (Rf ~0.22) . Yield optimization requires precise stoichiometry (e.g., 1:2 molar ratio of amine to carbonyl precursor) and catalyst selection (e.g., avoiding Pd/C due to dehalogenation risks; Raney nickel is preferable for hydrogenation steps) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

- Methodology :

- 1H/13C-NMR : Assign peaks systematically. For example, aromatic protons in the benzyl group appear at δ 7.5–8.2 ppm, while imidazole protons resonate at δ 8.1–8.3 ppm. Cyclohexane carboxamide NH signals are typically broad (~δ 10.5 ppm) .

- HRMS : Use high-resolution mass spectrometry to confirm molecular ions (e.g., [M+Na]+ or [M+H]+) with <0.5 ppm error tolerance .

- Contradictions : If NMR integration mismatches expected H-count, verify reaction intermediates (e.g., incomplete deprotection) or byproducts (e.g., hydrodehalogenation artifacts) via LC-MS .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodology :

- Enzyme Inhibition : Use fluorogenic substrates in kinase or protease assays (e.g., ATPase activity for kinase targets).

- Cellular Assays : Test cytotoxicity via MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa or MCF-7).

- Structural Analogs : Compare activity to related compounds (e.g., ethyl 4-amino benzoate derivatives with antimicrobial properties) to infer SAR trends .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

- Methodology :

- Analog Synthesis : Modify substituents (e.g., cyclohexane vs. phenyl in carboxamide) and assess bioactivity changes. For example, replacing the 2,4-dimethylphenyl group with a 4-methoxyphenyl moiety may alter logP and binding affinity .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Validate with mutagenesis (e.g., alanine scanning) .

- Data Table :

| Substituent Modification | Bioactivity (IC50, μM) | LogP |

|---|---|---|

| 2,4-Dimethylphenyl | 0.45 ± 0.02 | 3.1 |

| 4-Methoxyphenyl | 1.2 ± 0.1 | 2.8 |

| Cyclohexane carboxamide | 0.33 ± 0.05 | 3.5 |

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

- Methodology :

- Pharmacokinetic Profiling : Measure plasma stability (e.g., half-life in murine models), metabolic clearance via liver microsomes, and BBB permeability .

- Metabolite Identification : Use LC-HRMS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) that may reduce activity in vivo .

- Dose Optimization : Adjust dosing regimens (e.g., QD vs. BID) based on PK/PD modeling to align in vitro IC50 with achievable plasma concentrations .

Q. How can mechanistic studies elucidate the compound’s mode of action?

- Methodology :

- Target Deconvolution : Employ chemoproteomics (e.g., affinity chromatography coupled with MS) or siRNA screens to identify binding partners .

- Pathway Analysis : Use RNA-seq or phosphoproteomics to map signaling perturbations (e.g., MAPK/ERK inhibition) .

- In Silico Tools : Combine molecular dynamics simulations (e.g., GROMACS) with free-energy calculations (MM/PBSA) to predict allosteric binding sites .

Q. What crystallographic methods confirm the compound’s 3D structure?

- Methodology :

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (solvent: DMSO/EtOH). Resolve structure with SHELX-97; validate using R-factor (<0.08) and electron density maps .

- Comparative Analysis : Overlay experimental structure with DFT-optimized geometries (e.g., Gaussian09) to assess conformational stability .

Q. How does the compound’s stability under varying pH and temperature conditions impact formulation?

- Methodology :

- Forced Degradation Studies : Expose to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H2O2 3%) conditions. Monitor degradation via HPLC (e.g., new peaks at 254 nm) .

- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; quantify impurities (e.g., hydrolysis of carboxamide to carboxylic acid) .

Q. What in vivo models are appropriate for assessing toxicity and selectivity?

- Methodology :

- Rodent Models : Conduct acute toxicity (OECD 423) and 28-day repeat-dose studies (histopathology of liver/kidney) .

- Off-Target Profiling : Screen against panels (e.g., Eurofins Cerep) for hERG inhibition or CYP450 interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.